molecular formula C9H11FO2 B15205762 (4-Fluoro-2-methoxy-5-methylphenyl)methanol

(4-Fluoro-2-methoxy-5-methylphenyl)methanol

Cat. No.: B15205762
M. Wt: 170.18 g/mol
InChI Key: ZPEYLFOBNJXTQG-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of phenol, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)methanol typically involves the reaction of 4-fluoro-2-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxy-5-methylphenyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: 4-Fluoro-2-methoxy-5-methylbenzaldehyde or 4-fluoro-2-methoxy-5-methylbenzoic acid.

    Reduction: 4-Fluoro-2-methoxy-5-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-2-methoxy-5-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxy-5-methylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and fluorine groups can influence the compound’s binding affinity and specificity, while the alcohol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxyphenol: Lacks the methyl group and methanol group.

    4-Fluoro-2-methylphenol: Lacks the methoxy group and methanol group.

    4-Fluoro-2-methoxy-5-nitrophenol: Contains a nitro group instead of a methyl group.

Uniqueness

(4-Fluoro-2-methoxy-5-methylphenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, while the methoxy and methyl groups influence its solubility and interaction with other molecules .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

(4-fluoro-2-methoxy-5-methylphenyl)methanol

InChI

InChI=1S/C9H11FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3

InChI Key

ZPEYLFOBNJXTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)CO

Origin of Product

United States

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